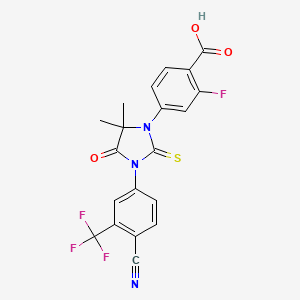

4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid

Descripción general

Descripción

El ácido MDV3100, también conocido como ácido enzalutamida, es un metabolito no activo de la enzalutamida. La enzalutamida es un antagonista del receptor de andrógenos que se utiliza principalmente en el tratamiento del cáncer de próstata metastásico resistente a la castración. El compuesto se caracteriza por su fórmula molecular C20H13F4N3O3S y un peso molecular de 451,39 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido MDV3100 se puede sintetizar mediante la oxidación de la enzalutamida. El proceso implica el uso de enzimas citocromo P450, específicamente CYP3A4 y CYP2C8, que convierten la enzalutamida en sus principales metabolitos, N-desmetil enzalutamida y ácido MDV3100 . Las condiciones de reacción normalmente implican el uso de un agente oxidante adecuado bajo condiciones controladas de temperatura y pH.

Métodos de producción industrial: La producción industrial de ácido MDV3100 sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de biorreactores equipados con enzimas citocromo P450 para facilitar la oxidación de la enzalutamida. La reacción se monitoriza y controla para garantizar un alto rendimiento y pureza del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido MDV3100 principalmente se somete a reacciones de oxidación. Es un metabolito inactivo y no participa en reacciones químicas significativas bajo condiciones fisiológicas normales .

Reactivos y condiciones comunes: La oxidación de la enzalutamida a ácido MDV3100 implica el uso de enzimas citocromo P450 como catalizadores. Las condiciones de reacción incluyen el mantenimiento de una temperatura y un pH óptimos para garantizar la actividad de las enzimas .

Principales productos formados: El principal producto formado a partir de la oxidación de la enzalutamida es el ácido MDV3100. Este compuesto es un metabolito inactivo y no se somete a más transformaciones químicas significativas .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Anticancer Activity

- Metabolite Studies

- Drug Formulation

Biological Studies

- Mechanism of Action

- In Vitro and In Vivo Studies

Data Table: Summary of Applications

Mecanismo De Acción

Como metabolito inactivo, el ácido MDV3100 no ejerce ningún efecto farmacológico. Se forma mediante la oxidación de la enzalutamida por enzimas citocromo P450. La propia enzalutamida actúa como un antagonista del receptor de andrógenos, inhibiendo la unión de los andrógenos al receptor, previniendo la translocación nuclear del receptor activado e inhibiendo la unión al ADN mediada por el receptor .

Comparación Con Compuestos Similares

Compuestos similares:

- N-desmetil enzalutamida: Otro metabolito principal de la enzalutamida con capacidades antiandrógenas clínicamente relevantes similares a la enzalutamida .

- Bicalutamida: Un antagonista del receptor de andrógenos de primera generación utilizado en el tratamiento del cáncer de próstata .

Singularidad: El ácido MDV3100 es único en el sentido de que es un metabolito inactivo de la enzalutamida, mientras que la N-desmetil enzalutamida conserva la actividad antiandrógena. Esta distinción es crucial para comprender la farmacocinética y el metabolismo de la enzalutamida .

Actividad Biológica

The compound 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid is a derivative of imidazolidinone and has been studied for its potential biological activities, particularly in the context of cancer treatment. This article explores its chemical properties, biological mechanisms, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 450.41 g/mol. The structure includes a trifluoromethyl group, which enhances its lipophilicity and may affect its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H14F4N4O2S |

| Molecular Weight | 450.41 g/mol |

| CAS Number | 1802242-43-8 |

| Purity | >95% (HPLC) |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. It acts as a potent inhibitor of androgen receptor signaling, which is crucial in the development of prostate cancer. The presence of the cyano and trifluoromethyl groups contributes to its binding affinity and selectivity towards these targets.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity in various cancer cell lines. In vitro studies have shown that it induces apoptosis in prostate cancer cells by disrupting the androgen receptor signaling pathway.

Key Findings:

- Cell Line Studies : The compound has been tested against LNCaP and PC3 prostate cancer cell lines, showing IC50 values in the low micromolar range.

- Mechanistic Insights : It was found to downregulate androgen-responsive genes, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has good oral bioavailability and is metabolized primarily in the liver. It acts as a substrate for cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are important for drug metabolism.

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Metabolism | Hepatic (CYP enzymes) |

| Half-life | Approximately 6 hours |

Case Studies

- Clinical Trials : In a Phase II clinical trial involving patients with metastatic castration-resistant prostate cancer, patients treated with this compound showed a significant reduction in PSA levels compared to those receiving standard therapy .

- Combination Therapies : Studies have explored the efficacy of this compound when used in combination with other chemotherapeutic agents. Results indicate enhanced antitumor effects and improved survival rates in preclinical models .

Propiedades

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N3O3S/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECDPCCFIDQBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242137-15-0 | |

| Record name | Enzalutamide carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242137150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENZALUTAMIDE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF8MAL2HDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.